molecular formula C22H18ClN3O2S B7745648 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate

Cat. No.: B7745648
M. Wt: 423.9 g/mol
InChI Key: NDCWJNQSXMXMPR-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring

The thiophene-2-carboxylate moiety is then introduced via esterification reactions, using reagents such as thiophene-2-carboxylic acid and appropriate alcohols under acidic or basic conditions . The final step involves the coupling of the quinazoline derivative with the thiophene-2-carboxylate ester, typically using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound may also interact with bacterial enzymes, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety, which may confer additional biological activities and improve the compound’s pharmacokinetic properties. The combination of the quinazoline core with the thiophene group may enhance its ability to interact with multiple molecular targets, making it a versatile compound for drug development.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]propyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-16-10-8-15(9-11-16)20-25-18-6-2-1-5-17(18)21(26-20)24-12-4-13-28-22(27)19-7-3-14-29-19/h1-3,5-11,14H,4,12-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCWJNQSXMXMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCCOC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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